REACTION_CXSMILES
|
[N:1]([C:4]1[CH:15]=[CH:14][CH:13]=[C:12]([N:16]=[C:17]=[O:18])[C:5]=1CC1OC=CC=1)=[C:2]=[O:3].N(CC/C(/C([O-])=O)=C(/CCN=C=O)\C([O-])=O)=C=O.N(CCOC(=O)OCCN=C=O)=C=O>>[C:12]1([N:16]=[C:17]=[O:18])[CH:13]=[CH:14][CH:15]=[C:4]([N:1]=[C:2]=[O:3])[CH:5]=1
|
Name
|
methylene-bis(4-phenylisocyanate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,6-diisocyanatobenzylfuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1=C(CC=2OC=CC2)C(=CC=C1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CC\C(=C(/C(=O)[O-])\CCN=C=O)\C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CCOC(OCCN=C=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC(=CC=C1)N=C=O)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |